

Fluralaner (C₁₃H₉Cl₃FN₅O₃S): A Technical Whitepaper

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Compound of Interest

Compound Name: 8-Chloro Diclosulam

Cat. No.: B15292556

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Abstract

Fluralaner is a potent, systemically active insecticide and acaricide belonging to the isoxazoline chemical class.^[1] With the molecular formula C₁₃H₉Cl₃FN₅O₃S, this compound has demonstrated high efficacy against a broad spectrum of ectoparasites, primarily fleas and ticks, in veterinary medicine.^[1] Its mechanism of action involves the potent and selective inhibition of arthropod γ-aminobutyric acid (GABA)-gated and L-glutamate-gated (GluCl) chloride channels, leading to hyperexcitation, paralysis, and death of the target parasite.^{[2][3]} This document provides a comprehensive analysis of Fluralaner, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and efficacy. Detailed experimental protocols and structured data tables are presented to serve as a technical guide for the scientific community.

Compound Identification and Physicochemical Properties

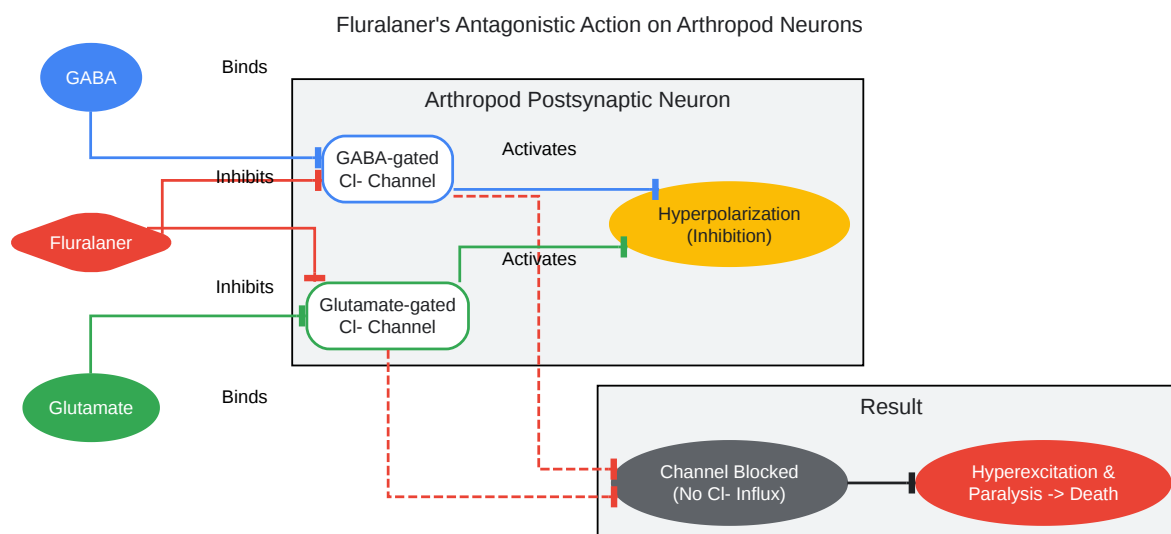
Fluralaner, known by the chemical name 4-[(5R)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide, is the active substance in veterinary products such as Bravecto®.^{[2][4]}

Table 1: Physicochemical and Identity Data for Fluralaner

Property	Value
Molecular Formula	C ₂₂ H ₁₇ Cl ₂ F ₆ N ₃ O ₃ (Note: The provided formula C ₁₃ H ₉ Cl ₃ FN ₅ O ₃ S appears incorrect based on established literature for Fluralaner)
Molecular Weight	556.29 g/mol
CAS Number	864731-61-3
Chemical Class	Isoxazoline
Log P (octanol/water)	5.35
Solubility	DMSO: 100 mg/mL (179.76 mM)[5]
Synonyms	A1443, AH 252723, Bravecto

Mechanism of Action

Fluralaner exerts its parasitocidal activity by acting as a non-competitive antagonist of ligand-gated chloride channels in the arthropod nervous system.[4][6] It potently inhibits both γ -aminobutyric acid (GABA) receptors and L-glutamate-gated chloride channels (GluCl_s).[2] This blockade prevents the influx of chloride ions into nerve cells, disrupting neurotransmission and leading to uncontrolled neuronal activity, paralysis, and ultimately the death of the parasite.[1][6] A key feature of Fluralaner is its high selectivity for invertebrate nerve channels over their mammalian counterparts, which accounts for its favorable safety profile in host animals.[6][7]



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Caption: Fluralaner's antagonistic effect on arthropod ion channels.

Biological Activity and Efficacy

Fluralaner exhibits potent activity against a wide range of ectoparasites. Its efficacy is well-documented in numerous field and laboratory studies, primarily against fleas (*Ctenocephalides felis*) and various tick species.

Table 2: In Vitro Inhibitory Activity of Fluralaner

Target Assay	Target Organism	IC ₅₀ Value	Reference
[³ H]EBOB Binding Inhibition	Housefly	455 pM	[5]
[³ H]EBOB Binding Inhibition	Rat Brain	> 10 µM	[5]
In Vitro Acaricidal Activity (Contact, LC ₅₀)	R. sanguineus Larvae	0.7 µg/mL	[8]
In Vitro Acaricidal Activity (Contact, LC ₅₀)	R. sanguineus Nymphs	1.4 µg/mL	[8]
In Vitro Acaricidal Activity (Feeding, LC ₅₀)	O. moubata Nymphs	0.00007 µg/mL	[8]
In Vitro Larvicidal Effect (Flea)	C. felis	6.25 ng/mL	[9]

Table 3: In Vivo Efficacy of Fluralaner (Oral Administration in Dogs)

Parasite Species	Time Post-Treatment	Efficacy (%)	Reference
Ctenocephalides felis	4 Weeks	99.8%	[10]
Ctenocephalides felis	8 Weeks	99.9%	[10]
Ctenocephalides felis	12 Weeks	99.9%	[10]
Ctenocephalides felis	4 Months	100%	[11]
Ixodes scapularis	12 Hours	100%	[10]

Pharmacokinetics

Following oral administration in dogs, Fluralaner is readily absorbed, reaching maximum plasma concentrations (C_{max}) within one day.^[7] Its pharmacokinetic profile is characterized by a long elimination half-life, a large volume of distribution, and low clearance.^[7] These properties contribute to its prolonged period of efficacy from a single dose.^[7] Administration with food has been shown to significantly increase its bioavailability.^[9]

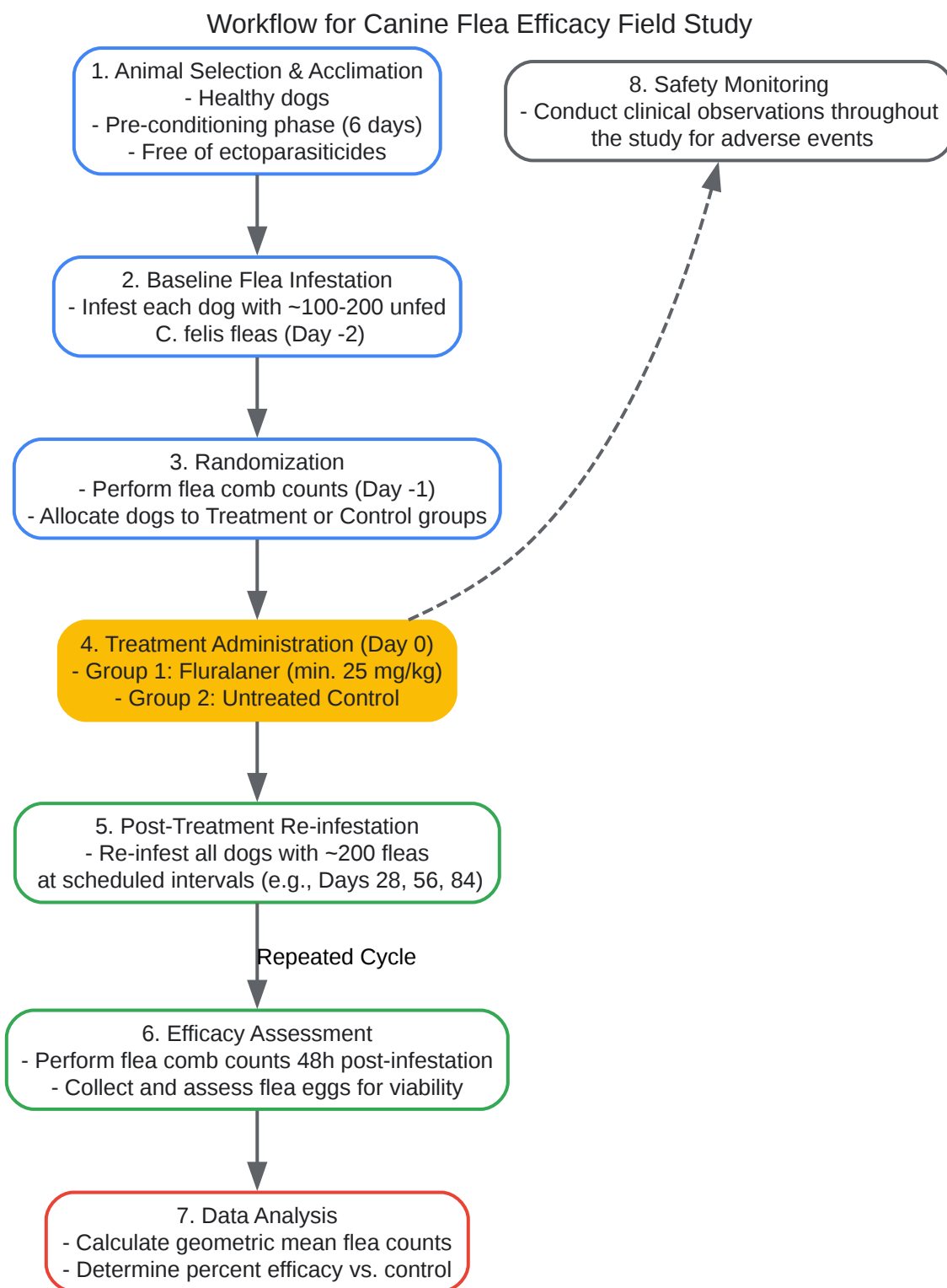
Table 4: Pharmacokinetic Parameters of Fluralaner in Beagle Dogs (Single Oral Dose)

Parameter	Value (Mean)	Reference
Time to C _{max} (T _{max})	~1 day	^[7]
Apparent Half-life (T _{1/2})	12–15 days	^[7]
Mean Residence Time (MRT)	15–20 days	^[7]
Apparent Volume of Distribution (V _d)	3.1 L/kg	^[7]
Clearance (CL)	0.14 L/kg/day	^[7]
Protein Binding	High (~100%)	^[6]
Primary Excretion Route	Feces (~90%)	^[6]

Experimental Protocols

Protocol: In Vivo Flea Efficacy Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced field studies.^[11]^[12]



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Caption: Generalized workflow for a canine flea efficacy study.

Methodology:

- **Animal Selection:** Purpose-bred dogs, determined to be in good health by a veterinarian, are selected for the study. Animals are housed individually and acclimated for a period before the study begins.[\[11\]](#)
- **Randomization:** On Day -5, dogs are infested with a known number of adult cat fleas (*C. felis*). On Day -4, flea comb counts are performed to assess susceptibility and to randomly allocate dogs to a treatment group (e.g., Fluralaner) or an untreated control group.[\[11\]](#)
- **Treatment:** On Day 0, dogs in the treatment group are administered a single oral dose of Fluralaner chewable tablets to achieve a minimum dose of 25 mg/kg.[\[11\]](#) It is recommended to administer the dose around feeding time to maximize absorption.[\[12\]](#) The control group remains untreated.
- **Flea Infestations and Counts:** All dogs are re-infested with approximately 200 unfed adult cat fleas at regular intervals (e.g., Day 28, 56, 84, etc.).[\[11\]](#) At 48 hours after each infestation, whole-body flea counts are performed by combing the animal for a minimum of 15 minutes.[\[12\]](#)
- **Efficacy Calculation:** The efficacy is calculated at each time point by comparing the geometric mean of live flea counts on the treated group with that of the untreated control group.
- **Safety Assessment:** All dogs are monitored throughout the study for any adverse events, including changes in food consumption, body weight, and clinical parameters.[\[12\]](#)[\[13\]](#)

Protocol: Pharmacokinetic Study in Dogs

This protocol is a synthesized example based on methodologies described in referenced pharmacokinetic studies.[\[7\]](#)

Methodology:

- **Animal Subjects:** Healthy adult Beagle dogs are used. Animals are fasted overnight prior to treatment administration.

- **Dosing and Groups:** Dogs are allocated to different groups. One group receives a single intravenous (i.v.) administration of Fluralaner (e.g., 12.5 mg/kg) to determine absolute bioavailability. Other groups receive single oral administrations of Fluralaner chewable tablets at varying doses (e.g., 12.5, 25, or 50 mg/kg).^[7]
- **Blood Sampling:** Blood samples are collected from each dog via the jugular vein into heparinized tubes at multiple time points post-administration (e.g., pre-dose, and at 2, 4, 8 hours, and 1, 2, 4, 7, 14, 21, 28, 42, 56, 70, 84, 98, and 112 days).^[7]
- **Plasma Analysis:** Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Fluralaner concentrations in plasma are quantified using a validated HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method.
- **Pharmacokinetic Analysis:** The plasma concentration-time data for each dog is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including C_{max}, T_{max}, AUC (Area Under the Curve), T_{1/2}, V_d, and CL.^[7]

Safety and Toxicology

Fluralaner has demonstrated a wide margin of safety in target animals. Studies in dogs, including MDR1(-/-) Collies which can be sensitive to certain neurotoxicants, have shown no evidence of product-related adverse effects even at doses up to five times the recommended clinical dose.^{[6][12][13]} The main target organ in repeated high-dose toxicity studies in rats was the liver.^[6]

Table 5: Acute Toxicity Data

Test Type	Species	Route of Administration	LD ₅₀ Value	Reference
Acute Oral LD ₅₀	Rat	Oral	>2000 mg/kg	^[6]
Acute Dermal LD ₅₀	Rat	Dermal	>2000 mg/kg	^[6]

Fluralaner is a member of the isoxazoline class, which has been associated with neurologic adverse reactions such as tremors, ataxia, and seizures in some animals.^{[14][15]} Therefore, it

is advised to be used with caution in dogs with a history of seizures or neurologic disorders.[15]

Conclusion

Fluralaner is a highly effective and long-lasting ectoparasiticide with a well-defined mechanism of action targeting the arthropod nervous system. Its favorable pharmacokinetic profile allows for extended dosing intervals, and it possesses a robust safety profile in target species. The data and protocols presented in this whitepaper confirm its status as a significant compound in the field of veterinary parasiticides and provide a foundational resource for further research and development.

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